molecular formula C10H13F3N4O B11035279 2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B11035279
M. Wt: 262.23 g/mol
InChI Key: YKLAYPRETVJYSQ-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

The synthesis of 2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process typically involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound’s stability and bioavailability make it a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials with enhanced properties, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound can modulate various pathways by interacting with enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one stands out due to its unique trifluoromethyl group. This group imparts distinct properties, such as increased stability and bioavailability, which are not commonly found in other compounds. Similar compounds include:

Properties

Molecular Formula

C10H13F3N4O

Molecular Weight

262.23 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H13F3N4O/c1-16-2-4-17(5-3-16)9-14-7(10(11,12)13)6-8(18)15-9/h6H,2-5H2,1H3,(H,14,15,18)

InChI Key

YKLAYPRETVJYSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)C(F)(F)F

Origin of Product

United States

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